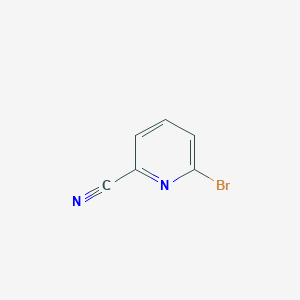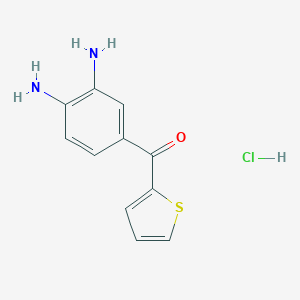
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride” is a chemical compound with the molecular formula C13H12N2O . It is also known as 3,4-Diaminobenzophenone hydrochloride .
Synthesis Analysis
The synthesis of this compound involves a substitution reaction starting from RuCl2(PPh3)3 and (3,4-diaminophenyl)(phenyl)methanone in dichloromethane . One of the PPh3 ligands was quantitatively exchanged by (3,4-diaminophenyl)(phenyl)methanone, even when excess diamine was added .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H12N2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H,14-15H2 . The molecular weight of the compound is 212.25 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 212.094963011 g/mol . The topological polar surface area of the compound is 69.1 Ų .
科学研究应用
Biological Activity
This compound has been studied for its potential biological activities. Benzophenone derivatives, which are structurally related to this compound, have shown cytotoxic activities against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF) . Such compounds also exhibit antibiotic activities against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, as well as protein kinase C inhibitor properties .
Anti-HIV Properties
Some benzophenone derivatives have been reported to exhibit activity in primary anti-HIV screens . The structural similarity of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride to these compounds suggests potential for research into anti-HIV applications.
Schiff Base Synthesis
Schiff bases are valuable in synthetic chemistry for both organic and inorganic applications. They are used to synthesize various biologically active compounds and as ligands for metal ion complex formation . The subject compound can be utilized in the synthesis of new Schiff base derivatives with potential analytical and biological uses.
Catalysis
Metal-salen complexes, which can be derived from Schiff bases, are used as catalysts in reactions such as epoxidation of alkenes, asymmetric cyclopropanation, and as highly selective sensors for ions like sulfate . Research into the catalytic applications of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride could be promising.
Analytical Chemistry
The compound’s potential for forming Schiff bases, which have analytical uses, is under study . It could be involved in developing new analytical methods or sensors based on its chemical reactivity and interaction with other molecules.
Environmental Chemistry
Research could explore the use of this compound in environmental chemistry, possibly as a part of a system for the detection or neutralization of pollutants, owing to its reactive nature and potential for forming complexes.
Each of these fields presents a unique application for (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride , and further research could uncover even more uses for this versatile compound. The information provided is based on the structural and functional similarities to related compounds and the known activities of benzophenone derivatives and Schiff bases .
属性
IUPAC Name |
(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYNZQJYDDBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride | |
CAS RN |
61167-19-9 |
Source


|
| Record name | Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

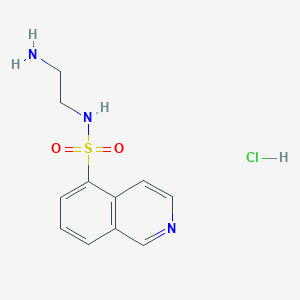
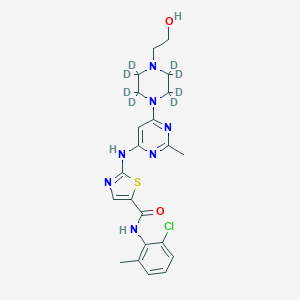
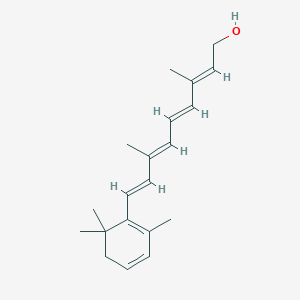
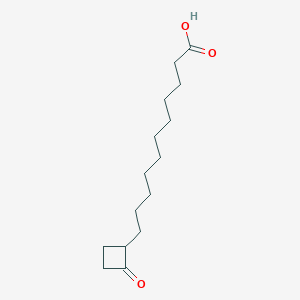
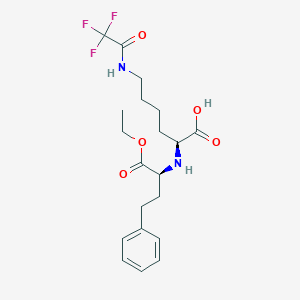
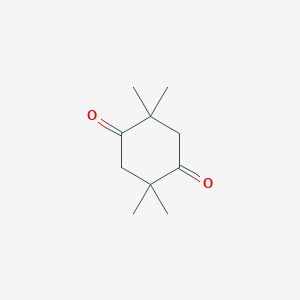
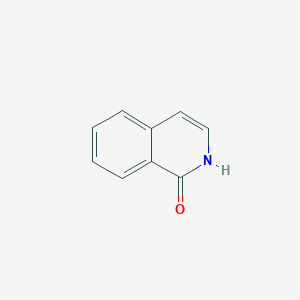
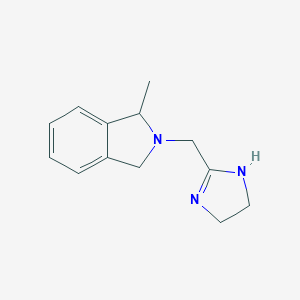
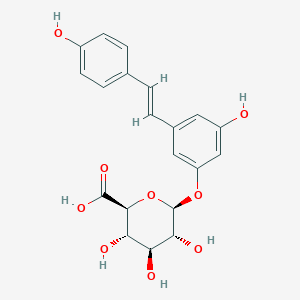
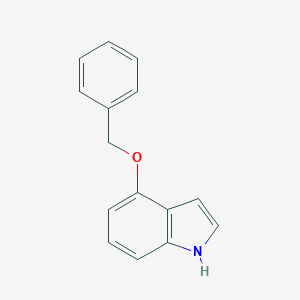
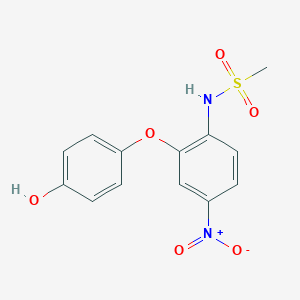
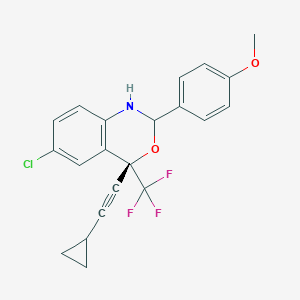
![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
